3,5-Dimethylphenyl isothiocyanate
Overview
Description
3,5-Dimethylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NS. It is a derivative of phenyl isothiocyanate, where two methyl groups are substituted at the 3 and 5 positions of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 3,5-Dimethylphenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including proteins and enzymes . .
Mode of Action
Isothiocyanates in general are known to interact with their targets through covalent bonding, leading to changes in the target’s function
Biochemical Pathways
Isothiocyanates are known to affect various biochemical pathways, including those involved in inflammation and apoptosis . It is possible that this compound affects similar pathways, but specific studies are needed to confirm this.
Result of Action
Given the known activities of isothiocyanates, it is possible that this compound could have anti-inflammatory and pro-apoptotic effects , but specific studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
They can modulate many intracellular targets including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
Isothiocyanates have been shown to have a time- and concentration-dependent inhibition on cell proliferation . They can also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Isothiocyanates have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Isothiocyanates have been shown to have chemopreventive effects in animal models of cancer .
Metabolic Pathways
Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and N-acetylation .
Transport and Distribution
Isothiocyanates are known to interact with various transporters and binding proteins .
Subcellular Localization
Isothiocyanates are known to affect the activity or function of various cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylphenyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of 3,5-dimethylphenylamine with carbon disulfide and a base such as triethylamine to form a dithiocarbamate intermediate.
Photocatalyzed Reaction: Another method involves the photocatalyzed reaction of 3,5-dimethylphenylamine with carbon disulfide, which provides the isothiocyanate in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, forming heterocyclic compounds.
Common Reagents and Conditions
Amines: React with this compound to form thioureas.
Alcohols: React to form thiocarbamates.
Cycloaddition Partners: Various dienes and alkynes can react under appropriate conditions to form cyclic products.
Major Products
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
3,5-Dimethylphenyl isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: Used in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Lacks the methyl groups at the 3 and 5 positions.
4-Methylphenyl isothiocyanate: Has a single methyl group at the 4 position.
2,4-Dimethylphenyl isothiocyanate: Has methyl groups at the 2 and 4 positions.
Uniqueness
3,5-Dimethylphenyl isothiocyanate is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes
Properties
IUPAC Name |
1-isothiocyanato-3,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMXCADWIFIJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193111 | |
Record name | 3,5-Dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40046-30-8 | |
Record name | 3,5-Dimethylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylphenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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